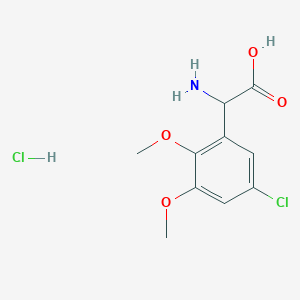
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride is an organic compound with a complex structure It features a phenyl ring substituted with chlorine and two methoxy groups, along with an amino and acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2,3-dimethoxybenzene to introduce the chlorine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid moiety, which can be achieved through various organic reactions such as the use of acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucle
Properties
Molecular Formula |
C10H13Cl2NO4 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO4.ClH/c1-15-7-4-5(11)3-6(9(7)16-2)8(12)10(13)14;/h3-4,8H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
PLXAUTUCFAOTQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





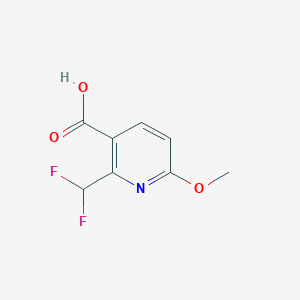

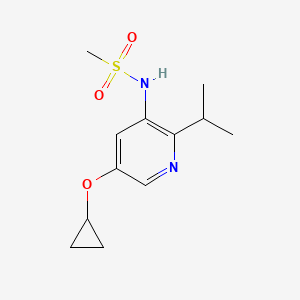


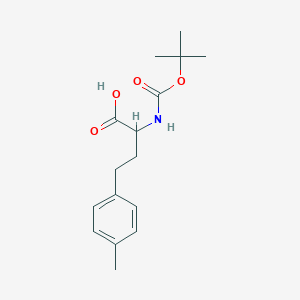
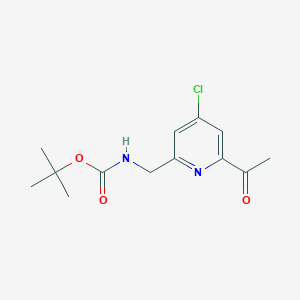

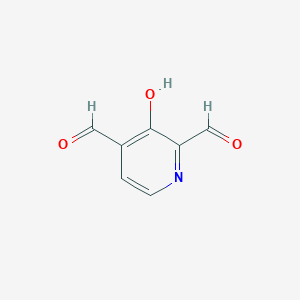
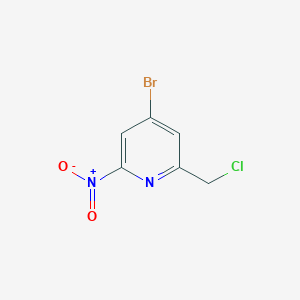
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)
